molecular formula C16H24N2O2 B7922224 Isopropyl-piperidin-3-yl-carbamic acid benzyl ester

Isopropyl-piperidin-3-yl-carbamic acid benzyl ester

Cat. No.: B7922224
M. Wt: 276.37 g/mol
InChI Key: GMWYGDTWTAFLLF-UHFFFAOYSA-N
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Description

Isopropyl-piperidin-3-yl-carbamic acid benzyl ester is a synthetic carbamate derivative characterized by a piperidine ring substituted at the 3-position with an isopropyl carbamate group and a benzyl ester moiety. This compound has been explored in pharmaceutical and materials science research, particularly as an intermediate in prodrug design or polymer synthesis.

Properties

IUPAC Name

benzyl N-piperidin-3-yl-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13(2)18(15-9-6-10-17-11-15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWYGDTWTAFLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Isopropyl-piperidin-3-yl-carbamic acid benzyl ester typically involves the reaction of piperidine derivatives with isopropyl chloroformate and benzyl alcohol under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate ester. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and ester moieties undergo hydrolysis under varying conditions:

Condition Reaction Outcome Key Products
Acidic (e.g., HCl)Cleavage of the carbamate bondPiperidin-3-amine, isopropanol, CO₂
Basic (e.g., NaOH)Saponification of the benzyl ester and carbamate hydrolysisBenzyl alcohol, piperidin-3-amine
Neutral aqueousSlow hydrolysis at elevated temperatures (≥80°C)Partial degradation products

Mechanistic Insights :

  • Acidic hydrolysis proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack by water.

  • Basic conditions promote hydroxide ion attack on the ester carbonyl, releasing benzyl alcohol and regenerating the carbamic acid intermediate, which decarboxylates to yield piperidin-3-amine .

Carbamate Formation and Modifications

The carbamate group participates in reversible transformations:

Reaction with Chloroformates :

  • Isopropyl-piperidin-3-yl-carbamic acid benzyl ester reacts with chloroformates (e.g., methyl chloroformate) to form mixed carbamates. This reaction is typically performed in anhydrous dichloromethane with triethylamine as a base.

Transcarbamoylation :

  • Under catalytic conditions (e.g., DMAP), the benzyl ester group can be exchanged with other alcohols (e.g., tert-butanol) to generate tert-butyl carbamate derivatives.

Coupling Reactions Involving the Amine Group

The free amine on the piperidine ring enables coupling with carboxylic acids or activated carbonyls:

Reagent Product Application
EDC/HOBtAmide bond formation with amino acidsPeptidomimetic synthesis
IsocyanatesUrea derivativesLibrary diversification

Example : Reaction with (S)-2-amino-3-methylbutyric acid forms a dipeptidic structure via amide bond formation, a key step in prodrug design.

Reduction and Oxidation Pathways

Selective transformations of functional groups:

Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) removes the benzyl ester, yielding isopropyl-piperidin-3-yl-carbamic acid .

Oxidation :

  • Treatment with RuO₄ oxidizes the piperidine ring to a pyridine derivative, though this reaction is rarely utilized due to competing side reactions.

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposes above 150°C via retro-carbamate fragmentation, releasing isocyanate and piperidine derivatives.

  • Photolytic Degradation : UV exposure (254 nm) induces cleavage of the benzyl ester, forming benzoic acid and residual carbamate .

Scientific Research Applications

Chemical Properties and Structure

Isopropyl-piperidin-3-yl-carbamic acid benzyl ester has the molecular formula C17H26N2O2C_{17}H_{26}N_{2}O_{2} and a molecular weight of approximately 290.4 g/mol. The compound features a piperidine ring substituted with an isopropyl group and a benzyl ester moiety, contributing to its unique reactivity and biological activity.

Medicinal Chemistry

IPPCE serves as an important intermediate in the development of pharmaceuticals targeting the central nervous system (CNS). Its structural characteristics may allow it to interact with various neurotransmitter receptors, potentially influencing neuropharmacological pathways .

Case Study: Neuropharmacological Activity

Research has indicated that compounds similar to IPPCE exhibit activity at neurotransmitter receptors such as serotonin and dopamine receptors. For instance, studies have shown that derivatives of piperidine compounds can modulate neurotransmission, which is crucial for developing treatments for conditions like depression and anxiety .

Organic Synthesis

In organic synthesis, IPPCE is utilized as a building block for synthesizing complex molecules. Its ability to undergo various chemical reactions, such as hydrolysis, reduction, and nucleophilic substitution, makes it versatile for creating diverse chemical entities .

Reaction TypeDescriptionCommon Reagents
HydrolysisConversion to carboxylic acid and alcoholHCl (acidic), NaOH (basic)
ReductionFormation of corresponding alcoholLithium aluminum hydride
Nucleophilic SubstitutionReplacement of the ester group with nucleophilesPalladium or nickel catalysts

Biological Studies

The compound's unique structure allows for specific interactions within biological systems, making it a candidate for drug discovery. Interaction studies focus on binding affinity and activity at various biological targets, which are crucial for assessing therapeutic potential .

Mechanism of Action

The mechanism of action of Isopropyl-piperidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

pH-Dependent Reactivity

The formation and stability of benzyl ester bonds are highly pH-sensitive. , and 7 highlight that:

  • Acidic conditions (pH 4–6): Favor benzyl ester bond formation between carboxylic acids (e.g., glucuronic acid) and quinone methide intermediates, as seen in DHP-glucuronic acid complexes (DHPGAC) .
  • Neutral conditions (pH 7): Promote competing reactions with amino groups (e.g., protein incorporation), reducing ester bond yield .

For This compound , acidic synthesis conditions may optimize ester bond integrity, while neutral conditions risk side reactions with amines, as observed in DHPGAC nitrogen content increases .

Alkaline Stability

Benzyl esters are labile under alkaline conditions. demonstrates that alkali treatment cleaves ester bonds in DHPGAC, releasing glucuronic acid . This suggests that storage or formulation of benzyl ester derivatives at neutral-to-acidic pH is critical for stability.

Prodrug Potential

Benzyl esters are widely used to enhance drug bioavailability. describes a tenofovir monobenzyl ester prodrug designed for controlled release . Analogously, this compound could serve as a prodrug intermediate, with its isopropyl group modulating lipophilicity and tissue penetration.

Polymer and Material Science

In DHPGAC synthesis, benzyl ester bonds contribute to polymer crosslinking under acidic conditions . Structural analogs with hydroxyethyl () or amino-propionyl () groups may enable tailored material properties, such as biodegradability or bioadhesion.

Biological Activity

Isopropyl-piperidin-3-yl-carbamic acid benzyl ester is a compound of considerable interest in medicinal chemistry and pharmacology due to its structural complexity and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

This compound possesses the following molecular characteristics:

  • Molecular Formula : C17H26N2O2
  • Molecular Weight : 290.4 g/mol
  • Key Functional Groups :
    • Piperidine ring
    • Carbamic acid moiety
    • Benzyl ester group

The presence of the piperidine ring is significant as it imparts unique biological properties to the compound, making it a valuable intermediate in pharmaceutical synthesis and a candidate for drug development.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The compound can undergo hydrolysis, releasing the active piperidine derivative, which may interact with various receptors or enzymes. This interaction can modulate neurotransmitter systems, particularly in the central nervous system (CNS), leading to potential neuropharmacological effects.

Potential Biological Activities

  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may offer protection against neuronal damage, possibly through modulation of neurotransmitter release or receptor activity.
  • Analgesic Properties : Certain derivatives have been investigated for their potential as analgesics, indicating a role in pain management.
  • Anticancer Activity : Research indicates that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
Isopropyl benzoateC10H12O2Lacks piperidine ring; simpler structure
Ethyl acetateC4H8O2Different functional groups; less complex
[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl esterC18H25ClN2OContains chloroacetyl group; potential alteration in biological activity

The unique combination of substituents on the piperidine ring contributes to the distinct pharmacological properties of this compound compared to these similar compounds.

Case Studies and Research Findings

  • Neuropharmacology Studies : Research has shown that this compound exhibits activity at various neurotransmitter receptors, particularly those involved in CNS functions. For instance, studies indicate that compounds with similar structures may enhance cholinergic signaling by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are crucial for neurotransmitter regulation .
  • Antimalarial Activity : A series of compounds related to piperidine derivatives have been evaluated for their ability to inhibit Plasmodium falciparum farnesyltransferase (PfPFT), a key target for antimalarial drug development. Some derivatives showed up to 145-fold selectivity against PfPFT, highlighting the therapeutic potential of structurally similar compounds .
  • Cancer Research : In vitro studies have demonstrated that certain piperidine derivatives exhibit cytotoxicity against cancer cell lines such as FaDu hypopharyngeal tumor cells. The mechanism appears to involve apoptosis induction and interference with cellular signaling pathways .

Q & A

Q. What are the recommended methodologies for synthesizing isopropyl-piperidin-3-yl-carbamic acid benzyl ester, and how can reaction efficiency be optimized?

Synthesis typically involves carbamate protection of the piperidine nitrogen, followed by benzyl esterification. Key steps include:

  • Carbamate Formation : React piperidin-3-amine with isopropyl chloroformate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .
  • Esterification : Use benzyl alcohol activated with DCC (dicyclohexylcarbodiimide) or EDCI (ethylcarbodiimide) in the presence of DMAP (dimethylaminopyridine) as a catalyst .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC for high-purity isolation .
    Optimize yields by controlling reaction temperature (<10°C for carbamate step) and using inert atmospheres (argon/nitrogen) to prevent hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify ester (δ 4.2–5.0 ppm for benzyl CH2_2) and carbamate (δ 1.1–1.3 ppm for isopropyl CH3_3) groups. Compare with reference spectra of structurally similar carbamates .
  • Purity Assessment : HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+^+ expected ~349.2 Da). Discrepancies in data may arise from residual solvents or stereoisomers; repeat analysis under dry conditions or employ chiral chromatography .

Q. What are the best practices for safe handling and storage to ensure compound stability?

  • Storage : Store at –20°C in amber vials under argon to prevent oxidation and hydrolysis. Desiccate to avoid moisture ingress .
  • Handling : Use gloveboxes for hygroscopic steps. Monitor air-sensitive reactions via FTIR for carbonyl (C=O) stability (1700–1750 cm1^{-1}) .
  • Documentation : Maintain batch-specific records of storage conditions, including temperature logs and purity checks every 3 months .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Testing : Incubate aqueous solutions at pH 2–9 (HCl/NaOH buffers) and temperatures (25–60°C). Sample aliquots at 0, 7, 14, and 30 days.
  • Degradation Analysis : Quantify degradation products via UPLC-MS/MS. Key degradation pathways include carbamate hydrolysis (yielding piperidine and CO2_2) and ester saponification (producing benzyl alcohol) .
  • Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life under standard storage conditions .

Q. How should contradictions in pharmacological activity data between in vitro and in vivo studies be addressed?

  • Bioavailability Assessment : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (hepatic microsome assays) to identify pharmacokinetic bottlenecks .
  • Metabolite Profiling : Use LC-HRMS to detect active metabolites (e.g., de-esterified derivatives) that may contribute to in vivo effects .
  • Dose Adjustments : Recalibrate in vivo dosing based on bioavailability data, ensuring molar equivalence to in vitro effective concentrations .

Q. What strategies are effective for optimizing enantiomeric purity during synthesis?

  • Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or Jacobsen epoxidation to control stereochemistry at the piperidine C3 position .
  • Resolution Techniques : Use chiral stationary phases (e.g., Chiralpak AD-H) for preparative HPLC. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .
  • Crystallization : Recrystallize from toluene/hexane to isolate the desired enantiomer. Validate purity by X-ray crystallography .

Q. How should waste containing this compound be managed to comply with environmental regulations?

  • Segregation : Collect organic waste separately in labeled, corrosion-resistant containers. Avoid mixing with halogenated solvents .
  • Neutralization : Treat carbamate-containing waste with 10% NaOH to hydrolyze into non-toxic amines and CO2_2 before disposal .
  • Documentation : Maintain waste manifests detailing quantities, treatment methods, and third-party disposal certifications .

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